Orexin A

Description

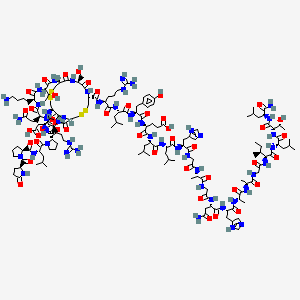

Structure

2D Structure

Properties

CAS No. |

205599-75-3 |

|---|---|

Molecular Formula |

C152H243N47O44S4 |

Molecular Weight |

3561.1 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-13-(3-carbamimidamidopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C152H243N47O44S4/c1-20-76(14)118(146(239)188-96(51-74(10)11)138(231)197-119(80(18)201)147(240)180-92(121(156)214)47-70(2)3)195-115(209)62-166-123(216)78(16)171-124(217)79(17)172-131(224)99(55-84-59-162-69-169-84)186-136(229)100(56-111(155)205)174-114(208)61-165-122(215)77(15)170-113(207)60-167-125(218)98(54-83-58-161-68-168-83)185-134(227)95(50-73(8)9)183-132(225)93(48-71(4)5)182-129(222)90(38-41-116(210)211)179-135(228)97(53-82-32-34-85(203)35-33-82)184-133(226)94(49-72(6)7)181-127(220)88(29-24-44-164-152(159)160)177-140(233)104-64-244-245-65-105-141(234)176-87(28-23-43-163-151(157)158)126(219)178-89(36-39-110(154)204)128(221)175-86(27-21-22-42-153)130(223)196-120(81(19)202)148(241)194-107(142(235)190-103(63-200)139(232)192-104)67-247-246-66-106(143(236)193-105)191-137(230)101(57-117(212)213)187-144(237)108-30-26-46-199(108)150(243)102(52-75(12)13)189-145(238)109-31-25-45-198(109)149(242)91-37-40-112(206)173-91/h32-35,58-59,68-81,86-109,118-120,200-203H,20-31,36-57,60-67,153H2,1-19H3,(H2,154,204)(H2,155,205)(H2,156,214)(H,161,168)(H,162,169)(H,165,215)(H,166,216)(H,167,218)(H,170,207)(H,171,217)(H,172,224)(H,173,206)(H,174,208)(H,175,221)(H,176,234)(H,177,233)(H,178,219)(H,179,228)(H,180,240)(H,181,220)(H,182,222)(H,183,225)(H,184,226)(H,185,227)(H,186,229)(H,187,237)(H,188,239)(H,189,238)(H,190,235)(H,191,230)(H,192,232)(H,193,236)(H,194,241)(H,195,209)(H,196,223)(H,197,231)(H,210,211)(H,212,213)(H4,157,158,163)(H4,159,160,164)/t76-,77-,78-,79-,80+,81+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,118-,119-,120-/m0/s1 |

InChI Key |

OFNHNCAUVYOTPM-IIIOAANCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]4CSSC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N5)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@@H]8CCC(=O)N8)C(=O)N[C@H](C(=O)N4)CO)[C@@H](C)O)CCCCN)CCC(=O)N)CCCNC(=N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C4CSSCC5C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N5)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C8CCC(=O)N8)C(=O)NC(C(=O)N4)CO)C(C)O)CCCCN)CCC(=O)N)CCCNC(=N)N |

Related CAS |

205640-90-0 (human) |

Origin of Product |

United States |

Molecular and Cellular Neurobiology of Orexin a

Precursor Protein and Biosynthesis of Orexin (B13118510) A

Orexin A and Orexin B are derived from a common precursor protein called prepro-orexin. frontiersin.orgmdpi.comoup.com In humans, the gene encoding this precursor is located on chromosome 17 and contains two exons and one intron. researchgate.net The messenger RNA (mRNA) transcribed from this gene is translated into the prepro-orexin peptide, which is 131 amino acids long in humans and 130 amino acids in rodents. oup.comresearchgate.net

The prepro-orexin peptide undergoes a series of post-translational modifications to yield the two active orexin peptides. youtube.com This process, known as proteolytic cleavage, occurs at specific sites within the precursor sequence. oup.comnih.gov this compound is a 33-amino acid peptide, while Orexin B is a 28-amino acid linear peptide. frontiersin.orgfrontiersin.org this compound is characterized by the presence of two intramolecular disulfide bridges, which create a specific three-dimensional structure. wikipedia.orgresearchgate.net The amino acid sequences of both orexins are highly conserved across different mammalian species, suggesting a strong evolutionary pressure to maintain their structure and function. oup.comfrontiersin.org

The biosynthesis of orexins is primarily localized to a specific population of neurons in the lateral and posterior hypothalamus. wikipedia.orgwikipedia.org These orexin-producing neurons project widely throughout the brain, influencing a vast network of neurons involved in various physiological processes. frontiersin.orgnih.gov

Orexin Receptors: OX1R and OX2R

The biological effects of this compound are mediated through its interaction with two specific G protein-coupled receptors (GPCRs): the Orexin 1 Receptor (OX1R) and the Orexin 2 Receptor (OX2R). mdpi.comoup.comnih.gov These receptors are integral membrane proteins that, upon binding to orexins, initiate intracellular signaling cascades.

Receptor Subtype Characteristics and Ligand Binding Affinities

Both OX1R and OX2R bind this compound, but they exhibit different affinities for the two orexin peptides. This compound binds to both OX1R and OX2R with high and roughly equal affinity. mdpi.com In contrast, Orexin B has a significantly higher affinity for OX2R than for OX1R, with some studies suggesting a 10-fold to 100-fold greater selectivity for OX2R. mdpi.comresearchgate.net This differential binding affinity allows for nuanced signaling depending on the relative concentrations of the two orexin peptides and the expression patterns of the two receptor subtypes.

| Receptor | Ligand | Binding Affinity |

|---|---|---|

| OX1R | This compound | High |

| OX1R | Orexin B | Low |

| OX2R | This compound | High |

| OX2R | Orexin B | High |

Gene Expression and Phylogenetic Considerations of Orexin Receptors

The genes encoding OX1R and OX2R are distinct and show different patterns of expression throughout the central nervous system and in peripheral tissues. oup.comnih.gov The human and rat orexin receptors are highly homologous, with 94% and 95% similarity for OX1R and OX2R, respectively, indicating a high degree of conservation throughout evolution. oup.com The distribution of these receptors is widespread, with notable expression in brain regions involved in the regulation of sleep-wake cycles, feeding behavior, and reward pathways. The differential expression of OX1R and OX2R contributes to the diverse physiological effects of the orexin system.

Intracellular Signaling Pathways Mediated by Orexin Receptors

Upon binding of this compound, both OX1R and OX2R undergo a conformational change that allows them to interact with and activate intracellular heterotrimeric G proteins. wikipedia.orgfrontiersin.org This initiates a cascade of downstream signaling events that ultimately alter neuronal excitability and function. The signaling pathways activated by orexin receptors are complex and can vary depending on the receptor subtype, the cell type, and the specific G proteins expressed in that cell. frontiersin.org

G-Protein Coupling Mechanisms (Gq, Gi/o, Gs)

The primary signaling mechanism for orexin receptors involves coupling to various G protein subtypes.

Gq: Both OX1R and OX2R are known to couple to Gq proteins. researchgate.net Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is generally excitatory.

Gi/o: OX2R has also been shown to couple to Gi/o proteins. researchgate.net The activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This pathway can have inhibitory or modulatory effects on neuronal activity.

Gs: While less common, there is some evidence to suggest that orexin receptors can also couple to Gs proteins, which would lead to the stimulation of adenylyl cyclase and an increase in cAMP levels.

The ability of orexin receptors, particularly OX2R, to couple to multiple G protein subtypes highlights the complexity and versatility of orexin signaling. frontiersin.org

Regulation of Ion Channels (e.g., Non-Selective Cation Channels, Potassium Channels, HCN Channels)

A key consequence of orexin receptor activation is the modulation of various ion channels, which directly impacts the electrical activity of neurons.

Non-Selective Cation Channels: this compound, acting through its receptors, can activate non-selective cation channels, leading to the influx of positively charged ions such as sodium (Na+) and calcium (Ca2+). This influx causes membrane depolarization and increases neuronal excitability.

Potassium Channels: this compound has been shown to inhibit certain types of potassium (K+) channels. wikipedia.org Specifically, the activity of some "tandem pore" potassium channels is suppressed by orexin signaling. wikipedia.org By closing these K+ channels, the efflux of potassium is reduced, which also contributes to membrane depolarization and increased neuronal firing.

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels: this compound can also modulate the activity of HCN channels, which are involved in setting the resting membrane potential and in rhythmic firing of some neurons. The effect of orexin on HCN channels can be complex and may vary depending on the specific neuronal population.

Through the regulation of these and other ion channels, this compound exerts a powerful excitatory influence on a wide range of neurons throughout the brain, underpinning its critical role in promoting and maintaining wakefulness.

Phospholipase C (PLC) and Calcium Signaling Cascades

The binding of this compound to its primary receptor, the Orexin-1 Receptor (OX1R), a G protein-coupled receptor (GPCR), predominantly initiates signaling through the Gq/11 protein pathway. acs.orgnih.gov This activation triggers the effector enzyme Phospholipase C (PLC). nih.govnih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgwikipedia.org

The generation of IP3 leads to a rapid, transient increase in intracellular calcium concentration ([Ca2+]i). nih.gov IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which functions as an intracellular calcium store, causing the release of Ca2+ into the cytosol. nih.gov This initial release is often followed by a more sustained phase of elevated [Ca2+]i, which is primarily dependent on the influx of extracellular calcium. nih.govnih.gov

This compound-induced activation of the PLC-PKC pathway can upregulate voltage-gated L-type and N-type calcium channels, facilitating this extracellular influx. nih.govnih.govfrontiersin.org Studies in prefrontal cortex neurons have shown that the this compound-induced elevation of [Ca2+]i is dependent on this influx via L-type calcium channels, which is activated by the intracellular PLC-PKC signaling pathway. nih.govfrontiersin.org Similarly, in dopamine (B1211576) neurons of the ventral tegmental area (VTA), this compound increases [Ca2+]i through the activation of L- and N-type Ca2+ channels, a process that is abolished by PLC inhibitors. nih.gov This elevation of cytosolic calcium is a hallmark of this compound receptor activation and serves as a critical signal for downstream cellular responses, including neuronal excitation and activation of various protein kinases. frontiersin.orgwikipedia.org

| Key Component | Role in this compound Signaling | Supporting Evidence |

| This compound | Initiates the signaling cascade by binding to OX1R. | Binds to Gq-coupled OX1R to activate downstream pathways. acs.org |

| OX1R | G protein-coupled receptor that activates Gq/11 proteins. | Activation leads to PLC stimulation. nih.gov |

| Phospholipase C (PLC) | Catalyzes the breakdown of PIP2 into IP3 and DAG. | Inhibition of PLC abolishes the Ca2+ response to this compound. frontiersin.orgnih.govnih.gov |

| IP3 | Mobilizes calcium from intracellular stores (endoplasmic reticulum). | Triggers the initial, rapid peak in cytosolic Ca2+. nih.govwikipedia.org |

| Calcium (Ca2+) | Acts as a crucial second messenger. | Elevation in [Ca2+]i results from both intracellular release and extracellular influx. nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase (ERK) Activation

Downstream of G protein activation and calcium signaling, this compound stimulates the Mitogen-Activated Protein Kinase (MAPK) cascades, particularly the Extracellular Signal-Regulated Kinase (ERK) pathway (also known as ERK1/2). nih.govbioscientifica.com The activation of ERK is a key event in mediating some of the longer-term effects of this compound, such as regulation of gene expression and cell growth. bioscientifica.com

The signaling to MAPK/ERK is complex and can be initiated through multiple G-protein pathways, including Gq, Gs, and to a lesser extent, Gi. nih.gov Research in human adrenal H295R cells demonstrates that this compound rapidly and transiently phosphorylates (activates) ERK1/2 and p38 MAPK, primarily via Gq and Gs proteins. nih.govbioscientifica.com This activation is often dependent on upstream signals, including the influx of calcium and the activation of Protein Kinase C (PKC). diva-portal.org Studies have shown that Ca2+ influx is obligatory for the this compound-mediated activation of ERK. diva-portal.org

Furthermore, β-arrestins, proteins typically involved in receptor desensitization, can act as scaffolds for signaling complexes that lead to ERK activation. frontiersin.orgnih.gov Evidence suggests that β-arrestin2 plays a role in this compound signaling through ERK pathways, as a mutant OX1R with reduced β-arrestin2 recruitment showed diminished and shortened ERK1/2 phosphorylation. frontiersin.orgnih.gov In some cell types, this compound treatment induces the phosphorylation of MEK1/2, the upstream kinase that activates ERK1/2. nih.gov This highlights the multifaceted nature of this compound signaling, where the peptide can engage various intracellular pathways to regulate neuronal function. frontiersin.orgnih.gov

Protein Kinase C (PKC) Involvement

Protein Kinase C (PKC) is a pivotal enzyme in the this compound signaling cascade, acting as a direct downstream effector of the PLC pathway. nih.gov Activated by diacylglycerol (DAG), one of the two messengers produced by PLC, PKC plays a crucial role in translating the initial receptor binding event into a variety of cellular actions. nih.govfrontiersin.org

The involvement of PKC is evident across multiple neuronal populations. For instance, in dopamine neurons of the ventral tegmental area and primary sensory neurons, the this compound-induced increase in intracellular calcium is mediated by a PLC- and PKC-dependent mechanism. nih.govnih.gov The application of PKC inhibitors, such as calphostin C or chelerythrine (B190780) chloride, abolishes these calcium responses, while PKC activators can mimic the effect of this compound. nih.govnih.govnih.gov

PKC activation serves as a critical link to further downstream signaling. It is often required for the activation of voltage-gated calcium channels, contributing to the sustained calcium influx that follows the initial release from internal stores. nih.govnih.gov Moreover, PKC can phosphorylate a wide range of substrate proteins, including ion channels and other kinases, thereby modulating their activity. nih.gov In some contexts, PKC is an upstream regulator of the MAPK/ERK pathway, indicating a sequential activation where this compound triggers PLC, which activates PKC, which in turn contributes to the activation of ERK. diva-portal.orgresearchgate.net This PLC/PKC pathway is fundamental for many of the physiological effects of this compound. nih.gov

This compound Modulation of Neuronal Excitability and Synaptic Plasticity

This compound generally functions as an excitatory neuropeptide, increasing the firing rate and activity of neurons in numerous brain regions. wikipedia.orgphysiology.org This excitatory action is achieved through a combination of postsynaptic and presynaptic mechanisms that ultimately enhance neuronal depolarization and modulate the strength of synaptic connections. nih.gov

Postsynaptic Depolarization Mechanisms

This compound directly excites neurons by causing a slow membrane depolarization. nih.govnih.gov This effect is postsynaptic, as it persists even in the presence of tetrodotoxin (B1210768) (TTX), a blocker of action potential-dependent synaptic transmission. physiology.orgnih.gov The primary mechanism underlying this depolarization involves the activation of a non-selective cationic conductance. nih.gov This allows the influx of positively charged ions, primarily Na+ and to some extent Ca2+, which drives the membrane potential towards the threshold for firing an action potential. nih.govnih.gov

In addition to activating non-selective cation channels, this compound-induced depolarization can be mediated by the inhibition of certain potassium (K+) channels and the activation of the Na+/Ca2+ exchanger operating in its reverse mode (bringing Ca2+ in). nih.govkarger.com The reduction in outward K+ current, combined with the increase in inward cationic current, leads to a robust and sustained depolarization, making the neuron more excitable. karger.com

| Mechanism | Description | Ion(s) Involved |

| Non-Selective Cation Channels (NSCCs) | Activation of these channels allows an inward flow of positive ions, causing depolarization. | Na+, Ca2+ |

| Inhibition of K+ Channels | Reduction of outward K+ leak currents, which helps to raise the resting membrane potential. | K+ |

| Na+/Ca2+ Exchanger | Activation of the exchanger in reverse mode leads to Ca2+ influx and subsequent depolarization. | Na+, Ca2+ |

Presynaptic Neurotransmitter Release Modulation

This compound also modulates synaptic transmission by acting on presynaptic terminals to alter the release of other neurotransmitters. Its effects can be both excitatory and inhibitory, depending on the synapse and the neurotransmitter involved.

This compound has been shown to enhance the release of the primary excitatory neurotransmitter, glutamate (B1630785). nih.gov In magnocellular neurons of the paraventricular nucleus, this compound increases the frequency and amplitude of excitatory postsynaptic currents (EPSCs), an effect attributed to the activation of presynaptic glutamate interneurons. nih.gov

Long-Term Potentiation (LTP) Effects

Long-term potentiation (LTP) is a form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation, and it is considered a cellular correlate of learning and memory. khanacademy.orgyoutube.com this compound has been shown to modulate hippocampal LTP, although its effects can be complex and bidirectional. nih.gov

In slices of the mouse hippocampus, this compound at moderate concentrations (≥30 nM) can attenuate or inhibit the induction of LTP at the Schaffer Collateral-CA1 synapse, an effect mediated by the OX1 receptor. nih.gov In contrast, at very low, sub-nanomolar concentrations (1 pM), this compound can prevent the reversal of LTP (a process called depotentiation), effectively restoring or stabilizing the potentiated state. nih.gov This restorative effect involves both OX1 and OX2 receptors and their downstream signaling pathways, including PLC and adenylyl cyclase-PKA. nih.gov

The ability of this compound to modulate LTP suggests that the orexin system plays a significant role in the cognitive processes of learning and memory. nih.gov The endogenous orexin system appears to have a modulatory influence on synaptic plasticity, and its interaction with other systems, like the endocannabinoid system, may contribute to these effects. nih.gov These findings indicate that this compound does not simply act as an on/off switch but rather as a fine-tuner of synaptic strength, with its influence depending on its concentration and the state of the neural network. nih.gov

Neuroanatomical Substrates of the Orexin System

Localization of Orexin (B13118510) A-Producing Neurons

Lateral Hypothalamic Area and Adjacent Regions

The production of orexin A is exclusively confined to a specific population of neurons located within the hypothalamus. droracle.ai The cell bodies of these orexin-producing neurons are found in the lateral hypothalamic area (LHA), the perifornical area, and the posterior hypothalamus. nih.govmdpi.comnih.gov While the neuronal cell bodies are restricted to these hypothalamic regions, their axonal projections are widespread, extending throughout the central nervous system. droracle.aimdpi.com In humans, the number of these specialized neurons is estimated to be between 30,000 and 70,000. frontiersin.org

Widespread Orexinergic Projections Throughout the Neuraxis

The influence of the orexin system is extensive, owing to the widespread projections of orexin-producing neurons. These neurons both receive inputs from and project to a multitude of brain regions, allowing for the integration of various physiological signals.

Afferent Inputs to Orexin Neurons (e.g., from metabolic, limbic, and circadian centers)

Orexin neurons act as integrators of various internal and external stimuli. They receive afferent inputs from several key brain regions, including:

Metabolic Centers: The arcuate nucleus of the hypothalamus, which plays a crucial role in monitoring peripheral metabolic signals, sends projections to orexin neurons. frontiersin.org These neurons are also sensitive to peripheral hormones like leptin and ghrelin, as well as metabolites such as glucose and amino acids, allowing them to respond to the body's energy status. frontiersin.org

Limbic System: Orexin neurons receive input from limbic structures such as the lateral septum and the bed nucleus of the stria terminalis, suggesting a role in modulating arousal in response to emotional and stressful stimuli. nih.gov

Circadian Centers: The suprachiasmatic nucleus (SCN), the master circadian pacemaker, influences orexin neuron activity, though this input is often relayed through other hypothalamic nuclei like the subparaventricular zone and the dorsomedial nucleus. nih.govtaylorfrancis.com This connection allows for the alignment of wakefulness and other orexin-mediated functions with the daily light-dark cycle.

Efferent Projections to Key Brain Regions

The efferent projections of orexin neurons are remarkably widespread, innervating numerous brain regions critical for arousal, motivation, and homeostasis. mdpi.comresearchgate.net These projections target key nuclei involved in regulating wakefulness and other functions:

Brainstem Monoaminergic Nuclei: Orexin neurons send dense projections to the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and tuberomammillary nucleus (histamine). frontiersin.orgresearchgate.netnih.gov Activation of these nuclei is fundamental for promoting and maintaining a state of wakefulness.

Basal Forebrain: Projections to the basal forebrain, including cholinergic and GABAergic neurons, are crucial for cortical activation and attention. nih.govnih.gov

Amygdala and Hippocampus: Innervation of the amygdala and hippocampus suggests a role for orexin in modulating emotional responses and memory processes. researchgate.net

Prefrontal Cortex: Orexinergic projections to the medial prefrontal cortex are involved in cognitive functions and attention. researchgate.netnih.gov

Ventral Tegmental Area (VTA): The VTA, a key component of the brain's reward circuitry, receives significant orexinergic input, implicating orexin in motivation and reward-seeking behaviors. researchgate.netnih.gov

Interactive Data Table: Efferent Projections of Orexin Neurons

| Target Region | Key Functions |

| Locus Coeruleus | Arousal, attention, vigilance |

| Dorsal Raphe Nucleus | Mood, sleep-wake cycle, arousal |

| Tuberomammillary Nucleus | Wakefulness, arousal |

| Basal Forebrain | Cortical activation, attention, learning |

| Amygdala | Emotion, fear, anxiety |

| Hippocampus | Learning, memory |

| Prefrontal Cortex | Executive function, decision-making, attention |

| Ventral Tegmental Area | Reward, motivation, addiction |

Distribution Patterns of Orexin Receptor Subtypes (OX1R and OX2R)

The physiological effects of this compound are mediated through its binding to two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). nih.gov These receptors exhibit distinct but partially overlapping distribution patterns throughout the brain, which contributes to the diverse functions of the orexin system. nih.gov

Regional and Cellular Specificity of Receptor Expression

The expression of OX1R and OX2R is highly specific at both the regional and cellular levels, leading to differential effects of this compound in various brain circuits.

OX1R: This receptor shows a higher affinity for this compound than for orexin B. nih.gov It is preferentially expressed in regions like the locus coeruleus. frontiersin.orgnih.gov In the human hypothalamus, OX1R is prominently found in the lateral hypothalamic area, lateral preoptic nucleus, supraoptic nucleus, dorsomedial nucleus, ventromedial nucleus, and paraventricular nucleus. nih.gov

OX2R: This receptor binds both this compound and orexin B with similar affinities. nih.gov It is the predominant receptor subtype in the tuberomammillary nucleus. frontiersin.orgnih.gov

In some brain areas, such as the ventral tegmental area, both OX1R and OX2R are co-expressed. nih.gov The dorsal raphe nucleus also expresses both receptor subtypes. researchgate.net However, in many regions, OX1R and OX2R are expressed in different cell types, such as distinct populations of glutamatergic and GABAergic neurons. nih.gov This differential expression allows for a fine-tuning of orexin's modulatory influence on various neuronal circuits. For instance, in the motor cortex, OX1R is primarily located in cortical layers III and IV, while OX2R is mainly found in layers V and VI, suggesting distinct roles in the modulation of motor output. mdpi.com

Interactive Data Table: Orexin Receptor Distribution and Characteristics

| Receptor | Primary Ligand Affinity | Predominant Location Examples | Key Associated Functions |

| OX1R | This compound | Locus Coeruleus, Human Hypothalamic Nuclei | Arousal, reward, emotion, autonomic regulation |

| OX2R | This compound and Orexin B | Tuberomammillary Nucleus | Sleep-wake control |

Physiological Functions and Neuromodulatory Roles of Orexin a

Regulation of Sleep-Wake States and Arousal

Orexin (B13118510) A is a cornerstone of the neural circuitry that governs arousal and the stability of sleep-wake states. nih.gov The orexin system acts as a master regulator, promoting consolidated periods of wakefulness and preventing abrupt transitions between sleep and wakefulness. nih.gov

Promotion of Wakefulness and Vigilance

Orexin A is a powerful promoter of wakefulness and heightened vigilance. fpwr.org The activity of orexin-producing neurons is at its peak during active wakefulness and significantly diminishes during periods of rest and sleep. annualreviews.org These neurons are highly responsive to stimuli that necessitate an aroused state, such as stress and rewarding experiences. nih.gov The release of this compound leads to an increase in wakefulness and a corresponding decrease in both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.govnih.gov This is achieved through the direct excitatory influence of orexin neurons on various arousal-promoting centers within the brain. nih.gov

Stabilization of Sleep-Wake Transitions

A crucial function of this compound is to stabilize the transitions between sleeping and waking states. nih.gov In a healthy individual, the orexin system ensures that these transitions are not erratic or inappropriate. The loss of orexin neurons, a hallmark of the neurological disorder narcolepsy, results in a profound inability to maintain stable sleep-wake states. nih.gov This leads to the classic symptoms of narcolepsy, including excessive daytime sleepiness and cataplexy, a sudden loss of muscle tone while awake. nih.gov This underscores the critical role of this compound in maintaining distinct and consolidated states of consciousness. nih.gov

Interactions with Ascending Arousal Systems (e.g., Cholinergic, Monoaminergic Pathways)

This compound orchestrates its arousal-promoting effects through extensive communication with other key ascending arousal systems. nih.govnih.gov Orexin neurons project to and excite several critical wakefulness-promoting nuclei, including:

Cholinergic neurons: Located in the basal forebrain and the pedunculopontine and laterodorsal tegmental nuclei, these neurons are vital for cortical activation and arousal. nih.govnih.gov

Monoaminergic neurons: This group includes:

Noradrenergic neurons in the locus coeruleus (LC), which are central to vigilance and attention. nih.govmhmedical.com

Dopaminergic neurons in the ventral tegmental area (VTA), which are involved in motivation and reward, thereby contributing to wakefulness. researchgate.net

Serotonergic neurons in the dorsal raphe nucleus, which play a complex role in modulating the sleep-wake cycle. mhmedical.com

Histaminergic neurons in the tuberomammillary nucleus (TMN), a primary source of arousal signals to the cortex. nih.gov

Through the activation of these diverse systems, this compound ensures a coordinated and sustained state of wakefulness. nih.gov

Orchestration of Energy Homeostasis and Metabolism

Beyond its role in sleep, this compound is a pivotal regulator of the body's energy balance. nih.govresearchgate.net It integrates signals related to nutritional status to modulate feeding behavior and metabolism, ensuring that wakefulness is promoted when the body requires energy. nih.gov

Modulation of Feeding Behavior (e.g., Food Seeking, Appetite Regulation)

This compound significantly influences feeding behavior, generally acting as a stimulant for food intake. numberanalytics.comnih.gov The activity of orexin neurons is heightened during periods of fasting and low blood sugar. annualreviews.org Administration of this compound has been shown to increase food consumption. numberanalytics.com This suggests that this compound is involved in both the homeostatic and hedonic aspects of eating, driving the motivation to seek and consume food, a behavior intrinsically linked to an aroused state. nih.gov

Interplay with Peripheral Metabolic Cues (e.g., Leptin, Ghrelin, Glucose)

The orexin system is highly attuned to peripheral metabolic signals, positioning it as a critical link between the body's energy status and central nervous system functions. capes.gov.brresearchgate.net Key interactions with metabolic cues are summarized in the table below.

| Metabolic Cue | Source | Effect on Orexin Neurons | Consequence for Behavior |

| Leptin | Adipose (fat) tissue | Inhibitory | Suppresses appetite nih.gov |

| Ghrelin | Stomach | Activatory | Stimulates appetite and food intake nih.govnih.gov |

| Glucose | Bloodstream | Low levels are activatory | Promotes wakefulness and food-seeking researchgate.net |

This intricate interplay allows the this compound system to dynamically adjust arousal and feeding behaviors in response to the body's immediate energy requirements. nih.govnih.gov

Influence on Glucose Homeostasis

This compound plays a significant and complex role in the regulation of whole-body glucose metabolism. Its influence is multifaceted, involving direct effects on pancreatic hormone secretion, modulation of hepatic glucose production, and interaction with peripheral tissues. Emerging evidence indicates that this compound can exert both glucose-lowering and glucose-elevating effects, depending on the experimental context and site of action. eijppr.comencyclopedia.pub

Centrally, the hypothalamic orexin system is crucial for maintaining glucose homeostasis. encyclopedia.pub Orexin neurons are sensitive to fluctuations in glucose levels; their activity is stimulated by hypoglycemia and inhibited by hyperglycemia. nih.govwikipedia.org This positions the orexin system as a key integrator of metabolic signals, capable of initiating adaptive responses to changes in energy status. nih.gov Central administration of this compound has been shown to acutely increase blood glucose levels, an effect attributed to the promotion of hepatic glucose production via the sympathetic nervous system. nih.govresearchgate.net Studies in rats have demonstrated that intracerebroventricular injection of this compound increases endogenous glucose production (EGP), an effect preventable by hepatic sympathetic denervation. nih.gov This central action highlights a role for this compound in mobilizing glucose stores when required.

Conversely, this compound also participates in processes that lower blood glucose. It has been shown to potentiate glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. eneuro.orgnih.gov This insulinotropic effect is mediated through the Orexin 1 receptor (OX1R) and involves an increase in intracellular calcium levels. eneuro.orgnih.gov In addition to stimulating insulin release, this compound has been found to inhibit the secretion of glucagon (B607659), a hormone that raises blood glucose levels. eneuro.orgnih.govpnas.org This dual action on the endocrine pancreas—promoting insulin and suppressing glucagon—contributes to improved glucose control. eneuro.orgnih.gov Furthermore, this compound can directly influence peripheral tissues, such as adipocytes, to stimulate glucose uptake. eijppr.com

The expression of orexin and its receptors is also found within the endocrine pancreas itself, suggesting a local, paracrine role in modulating islet hormone secretion to maintain glucose balance during different metabolic states, such as fasting. nih.govnih.govresearchgate.net Research in rodent models of diabetes and insulin resistance suggests that dysregulation of the orexin system may contribute to metabolic disease. nih.gov For instance, orexin gene expression is downregulated in hyperglycemic diabetic mice, and a decline in Orexin 2 receptor (OX2R) levels is seen with aging, potentially exacerbating insulin resistance. nih.gov

Table 1: Research Findings on the Influence of this compound on Glucose Homeostasis

| Aspect of Glucose Homeostasis | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |

| Pancreatic Insulin Secretion | Stimulatory | Potentiates glucose-stimulated insulin secretion from isolated mouse and rat pancreatic islets. | eneuro.orgnih.gov |

| Pancreatic Glucagon Secretion | Inhibitory | Decreases plasma glucagon levels in mice following a glucose load; inhibits glucagon secretion from perfused rat pancreas. | nih.govpnas.org |

| Hepatic Glucose Production (EGP) | Stimulatory (Central Action) | Central administration increases EGP in rats, an effect mediated by the sympathetic nervous system. | nih.govresearchgate.net |

| Blood Glucose Levels | Dual (Context-Dependent) | Central administration can elevate blood glucose. Exogenous administration can lower blood glucose by enhancing insulin and decreasing glucagon. | eijppr.comencyclopedia.pubnih.govnih.gov |

| Peripheral Glucose Uptake | Stimulatory | Stimulates glucose uptake in 3T3-L1 adipocytes and primary rat adipocytes. | eijppr.com |

| Orexin System in Diabetes | Dysregulated | Orexin gene expression is downregulated in hyperglycemic db/db mice. Orexin deficiency can exacerbate insulin resistance. | nih.gov |

Regulation of Thermogenesis and Energy Expenditure (e.g., Brown Adipose Tissue function)

This compound is a significant contributor to the regulation of energy expenditure, partly through its influence on thermogenesis, the process of heat production. nih.gov This function is closely linked to its role in arousal and is mediated primarily through the central nervous system's control over sympathetic outflow to peripheral tissues, most notably brown adipose tissue (BAT). nih.goveneuro.org

Studies using animal models have provided substantial evidence for this role. Injection of this compound into the cerebral ventricles of rats increases BAT sympathetic nerve activity and temperature. eneuro.org Conversely, mice lacking orexin are reported to have impaired BAT thermogenesis. nih.gov Furthermore, orexin is implicated not only in the activation of BAT but also in its development and differentiation. nih.gov Orexin-deficient mice exhibit BAT dysfunction, with brown preadipocytes showing an undifferentiated appearance and a failure to support cold-induced thermogenesis. nih.gov

Table 2: Research Findings on this compound's Role in Thermogenesis and Energy Expenditure

| Parameter | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |

| Body Temperature | Increases | Central administration of this compound increases core body temperature in a dose-responsive manner in rats. | nih.gov |

| Brown Adipose Tissue (BAT) Thermogenesis | Activates/Modulates | Central this compound injection increases BAT sympathetic nerve activity and temperature. Orexin appears to facilitate ongoing sympathetic activity to BAT. | eneuro.org |

| BAT Development | Promotes | Orexin is suggested to be required for the proper development and differentiation of BAT. Orexin-deficient mice show BAT dysfunction. | nih.govnih.gov |

| Uncoupling Protein (UCP) Expression | Modulates | Central this compound up-regulates UCP3 mRNA in skeletal muscle. Stress-induced UCP1 expression in BAT is blunted in orexin neuron-ablated mice. | nih.govnih.gov |

| Energy Expenditure | Increases | Orexin potently enhances energy expenditure through stimulation of sympathetic activation and locomotor activity. | nih.gov |

| Orexin Deficiency | Impairs Thermogenesis | Orexin-deficient mice have impaired BAT thermogenesis and are sensitive to obesity due to BAT dysfunction. | nih.govnih.gov |

Modulation of Stress Responses and Emotional Processing

Activation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound is a potent activator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine system for managing stress. encyclopedia.pubnih.gov Orexin neurons, located in the hypothalamus, project to key nuclei involved in the HPA response, including the paraventricular nucleus of the hypothalamus (PVN), where corticotropin-releasing hormone (CRH) is synthesized. encyclopedia.pubnih.gov

Research in animal models has consistently demonstrated that central administration of this compound stimulates the HPA axis at multiple levels. Intracerebroventricular (i.c.v.) injection of this compound in rats leads to a rapid and significant increase in the plasma concentrations of both adrenocorticotropic hormone (ACTH) from the pituitary gland and corticosterone (B1669441) (the primary glucocorticoid in rodents) from the adrenal glands. nih.govnih.gov This response involves the stimulation of both CRH and arginine vasopressin (AVP) expression in the PVN, two key secretagogues for ACTH. nih.gov The stimulatory effect of this compound on CRH release appears to be mediated, at least in part, through the release of neuropeptide Y (NPY). nih.gov

Beyond its central actions, this compound can also exert direct effects on the adrenal glands. Studies using dispersed rat and human adrenocortical cells have shown that this compound directly stimulates the secretion of glucocorticoids (corticosterone in rats, cortisol in humans). nih.govnews-medical.net This effect is mediated through the Orexin 1 receptor (OX1R) and involves the activation of the adenylate cyclase/protein kinase A (PKA) signaling pathway, a mechanism shared with ACTH. nih.govnih.govnews-medical.net However, this compound's action is independent of the ACTH receptor. nih.govnews-medical.net

The Orexin 2 receptor (OX2R) also plays a crucial role, particularly in the pituitary and in response to psychological stress. OX2Rs are predominantly expressed in the PVN and in pituitary corticotrope cells (AtT20 cells). eijppr.comnih.gov In these cells, this compound has been shown to enhance the expression of CRH receptor type 1 (CRHR1), thereby amplifying the cell's response to CRH and leading to increased transcription of the ACTH precursor, pro-opiomelanocortin (POMC). nih.gov Furthermore, selective blockade of OX2R has been shown to prevent stress-induced ACTH release in mice, highlighting the specific importance of this receptor subtype in mediating the HPA axis response to stressors. eijppr.com

Table 3: Research Findings on this compound Activation of the HPA Axis

| HPA Axis Component | Effect of this compound | Key Research Findings (Animal/In Vitro Models) | Citation(s) |

| CRH & AVP Neurons (Hypothalamus) | Stimulatory | I.c.v. This compound increases CRF and AVP mRNA in the rat PVN. Stimulates CRF release from hypothalamic explants. | nih.govnih.gov |

| ACTH (Pituitary) | Stimulatory | I.c.v. This compound increases plasma ACTH in rats. | nih.govnih.gov |

| Corticosterone/Cortisol (Adrenal Glands) | Stimulatory | I.c.v. and subcutaneous injections increase plasma corticosterone in rats. Directly stimulates corticosterone/cortisol secretion from rat and human adrenocortical cells. | nih.govnih.govnews-medical.net |

| Orexin Receptor Involvement | OX1R and OX2R | Direct adrenal stimulation is mediated by OX1R. Stress-induced ACTH release is prevented by OX2R antagonists. | eijppr.comnews-medical.net |

| Mechanism of Action | Central and Peripheral | Centrally involves stimulation of CRF/AVP release. Peripherally involves direct action on adrenal cortex via the adenylate cyclase/PKA pathway. | nih.govnih.govnih.govnews-medical.net |

Influence on Sympathetic Nervous System Activity

This compound exerts a powerful excitatory influence on the sympathetic nervous system (SNS), a key component of the autonomic nervous system responsible for "fight-or-flight" responses. nih.gov This sympathoexcitatory role is integral to this compound's function in promoting arousal, energy expenditure, and cardiovascular responses. nih.govnih.gov The activation is generalized, affecting sympathetic outflow to a variety of peripheral organs. nih.gov

Central administration of this compound has been shown to robustly increase sympathetic nerve activity (SNA). nih.goveneuro.org For example, microinjection of this compound into the paraventricular nucleus (PVN) of the hypothalamus in rats significantly increases both splanchnic SNA (innervating abdominal organs) and renal SNA (innervating the kidneys). eneuro.org This effect is attenuated by antagonists for the Orexin 1 receptor (OX1R), indicating a primary role for this receptor subtype in mediating the central sympathoexcitatory actions of this compound. eneuro.org The increased sympathetic outflow results in measurable physiological changes, including elevations in heart rate, blood pressure, and body temperature. nih.gov

The mechanism of action involves the stimulation of key brain regions that control autonomic function. Orexin neurons project to and excite noradrenergic neurons in the locus coeruleus (LC), a principal source of norepinephrine (B1679862) in the brain. nih.govnih.gov this compound increases the firing rate of LC neurons and evokes norepinephrine release from cerebrocortical slices, an effect that is also time- and concentration-dependent. nih.govnih.gov This modulation of the noradrenergic system is a critical pathway through which this compound influences arousal and sympathetic tone. nih.gov

The connection between this compound and the SNS is also relevant to its metabolic functions. The previously discussed role of this compound in stimulating BAT thermogenesis and hepatic glucose production is directly mediated by an increase in sympathetic outflow to these tissues. nih.gov Furthermore, recent research suggests a link between this compound-induced sympathetic activation and neuroinflammation, showing that central this compound increases the expression of proinflammatory cytokines in the PVN, a pathway that may contribute to the regulation of SNA. eneuro.org

Table 4: Research Findings on this compound's Influence on the Sympathetic Nervous System

| Target/Parameter | Effect of this compound | Key Research Findings (Animal Models) | Citation(s) |

| General Sympathetic Nerve Activity (SNA) | Increases | Central administration produces a generalized activation of the SNS. | nih.gov |

| Renal & Splanchnic SNA | Increases | Microinjection into the PVN increases renal and splanchnic SNA in rats, an effect blocked by an OX1R antagonist. | eneuro.org |

| Cardiovascular Function | Increases | Central administration increases heart rate and arterial blood pressure. | nih.govnih.gov |

| Norepinephrine (NE) Release | Stimulates | Evokes NE release from rat cerebrocortical slices. Infusion into the locus coeruleus (LC) triggers NE release in the dentate gyrus. | nih.govnih.gov |

| Locus Coeruleus (LC) Activity | Excites | Increases the firing frequency of LC noradrenergic neurons, primarily via OX1R. | nih.gov |

| Proinflammatory Cytokines | Increases | Central administration increases mRNA levels of IL-1β, IL-6, and TNF-α in the PVN, linked to SNA regulation. | eneuro.org |

Regulation of Anxiety-Like Behaviors in Animal Models

The orexin system, and specifically this compound, is significantly involved in the modulation of emotional states, with a predominant role in promoting anxiety-like behaviors. nih.govnih.gov This function is consistent with its broader role in arousal and vigilance, as heightened states of alertness are often intertwined with anxiety. Research using various animal models and behavioral tests has largely pointed towards an anxiogenic (anxiety-producing) effect of this compound. nih.gov

Standardized behavioral paradigms are used to assess anxiety in rodents, such as the elevated plus maze (EPM) and the light-dark box test. wikipedia.orgnsf.gov In the EPM, a reduction in the time spent in the open, exposed arms is indicative of anxiety. nsf.gov In the social interaction (SI) test, reduced interaction time with an unfamiliar partner is also interpreted as an anxiety-like behavior. nih.gov Studies have shown that direct microinjection of this compound into specific brain regions known to regulate fear and anxiety, such as the bed nucleus of the stria terminalis (BNST), is sufficient to induce anxiety-like responses in rats in both the EPM and SI tests. nih.gov For instance, rats receiving this compound in the BNST spent significantly more time in the closed arms of the EPM. nih.gov Similar anxiogenic effects have been reported following this compound injections into the central amygdala and the paraventricular nucleus of the thalamus. eijppr.comnih.gov

The neurobiological mechanisms underlying these effects involve the activation of orexin receptors, particularly the Orexin 1 receptor (OX1R), in these limbic structures. eijppr.comresearchgate.net The anxiogenic action of this compound in the BNST appears to be dependent on its interaction with the glutamatergic system, as the effects can be blocked by NMDA receptor antagonists. nih.gov

Conversely, blocking the orexin system often produces anxiolytic (anxiety-reducing) effects. Orexin receptor antagonists, especially those selective for OX1R, have been shown to attenuate stress-induced anxiety responses. nih.gov However, the effect of these antagonists on basal anxiety levels is less consistent, with some studies reporting no change in behavior in standard tests like the EPM. nih.govnih.gov This suggests that orexin antagonists may be most effective at reducing anxiety when it is heightened by a potent stressor, rather than altering baseline anxiety. nih.gov

Table 5: Research Findings on this compound and Anxiety-Like Behaviors in Animal Models

| Behavioral Test | Effect of this compound Administration | Brain Region Implicated | Key Research Findings | Citation(s) |

| Elevated Plus Maze (EPM) | Anxiogenic | Bed Nucleus of the Stria Terminalis (BNST), Central Amygdala (CeA) | This compound injection into the BNST or CeA decreased time spent in open arms. | eijppr.comnih.gov |

| Social Interaction (SI) Test | Anxiogenic | Bed Nucleus of the Stria Terminalis (BNST) | This compound injection into the BNST significantly reduced social interaction time in rats. | nih.gov |

| Open Field Test | Anxiolytic (in CeA) | Central Amygdala (CeA) | One study reported that bilateral microinjection of Orexin-A into the central amygdala induced anxiolytic-like behaviors. | eijppr.com |

| Neuronal Activity | Excitatory | Bed Nucleus of the Stria Terminalis (BNST), Central Amygdala (CeA) | This compound induces depolarization and action potentials in a subset of BNST and CeA neurons. | eijppr.comnih.gov |

| Orexin Receptor Antagonism | Anxiolytic (Stress-Induced) | General/Systemic | OX1R antagonists attenuate autonomic and behavioral responses to stress but may not alter basal anxiety levels. | nih.govnih.gov |

Role in Adaptive Responses to Acute and Repeated Stressors

This compound is a critical mediator of the body's adaptive responses to stressful stimuli, orchestrating behavioral and physiological changes required to cope with challenges. nih.gov Its role, however, is complex and appears to differ significantly between acute (short-term) and repeated (chronic) stress exposure. nih.gov

In response to acute stressors, the orexin system is generally activated. nih.gov Acute stress increases the activity of orexin neurons and stimulates the release of this compound. nih.govnih.gov This, in turn, promotes key adaptive responses: it activates the HPA axis and the sympathetic nervous system, leading to the release of stress hormones and a state of heightened physiological arousal. nih.goveneuro.org It also drives stress-related behaviors like increased vigilance and locomotion, which are essential for an organism to react to an immediate threat. nih.gov The role of this compound in the acute stress response is therefore largely considered to be activating and essential for mobilizing the body's resources. nih.gov

The function of the orexin system in the context of repeated or chronic stress is more nuanced and depends on factors such as the nature of the stressor, the ability of the animal to habituate, and individual differences in coping styles. nih.goveneuro.org Habituation is an adaptive process where the physiological response to a repeated, predictable stressor diminishes over time. In animal models where habituation to a repeated stressor (like restraint) occurs, orexin system function tends to decrease. nih.gov For example, after five days of repeated restraint, orexin neuronal activation and cerebrospinal fluid levels of this compound were found to be reduced in rats. nih.gov

Conversely, in stress paradigms where habituation is prevented, such as unpredictable chronic mild stress, orexin neurons remain activated. nih.gov Furthermore, the role of orexin appears to be linked to stress vulnerability and resilience. eneuro.orgnih.gov In social defeat stress models, rats that adopt a passive, vulnerable coping style show higher levels of prepro-orexin mRNA compared to those that adopt an active, resilient coping style. eneuro.orgnih.gov Critically, experimentally inhibiting orexin neurons in vulnerable rats was shown to promote a resilient phenotype, increasing social interaction and reducing depressive-like behaviors. eneuro.orgnih.gov This suggests that lower orexin system function contributes to resilience against the negative consequences of repeated stress. eneuro.orgnih.gov The effects of this compound administration in chronically stressed animals can also be bimodal, inducing antidepressant-like effects in stress-susceptible mice while producing anxiogenic effects in resilient mice. nih.gov

Table 6: Research Findings on this compound's Role in Adaptive Stress Responses

| Stressor Type | Orexin System Response | Behavioral/Physiological Outcome | Key Research Findings (Animal Models) | Citation(s) |

| Acute Stress | Activation | Increased HPA and SNS activity; promotion of arousal and stress-related behaviors. | Acute stress increases activation of orexin neurons. Central this compound administration mimics acute stress responses. | nih.govnih.gov |

| Repeated Stress (with Habituation) | Decreased Activity | Associated with habituation of the HPA axis response. | Orexin neuronal activation and CSF levels decrease with repeated restraint stress in rats. | nih.gov |

| Repeated Stress (without Habituation) | Increased Activity | Associated with a failure to habituate. | Unpredictable chronic mild stress results in activated orexin neurons. | nih.gov |

| Social Defeat Stress (Coping Style) | Varies with Phenotype | Lower orexin function is associated with active/resilient coping. Higher orexin function is associated with passive/vulnerable coping. | Actively coping (resilient) rats have lower prepro-orexin mRNA than passively coping (vulnerable) rats. | eneuro.orgnih.gov |

| Pharmacological Modulation (Chronic Stress) | Promotes Resilience | Inhibition of orexin neurons in vulnerable rats promotes resilience to social defeat. | DREADD-based inhibition of orexin neurons increases social interaction in previously vulnerable rats. | eneuro.orgnih.gov |

Involvement in Reward Systems and Motivation

This compound, a neuropeptide produced in the lateral hypothalamus, plays a critical role in motivated behaviors. usdbiology.com The orexin system is intricately linked with brain regions that regulate emotion and reward. usdbiology.comfrontiersin.org It acts as a crucial link between the body's energy balance, emotional state, reward systems, and arousal levels. frontiersin.orgresearchgate.net This system is essential for promoting purposeful activities and motivated behaviors, which are often initiated by external sensory cues. usdbiology.com Malfunctions in the orexin system can lead to disruptions in reward processing and motivation. frontiersin.orgresearchgate.net

Interaction with Mesolimbic Dopaminergic Pathways

The influence of this compound on reward and motivation is largely mediated through its interaction with the mesolimbic dopaminergic pathway, a key circuit in the brain's reward system. atlasofscience.orgmdpi.com This pathway primarily consists of dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). atlasofscience.org Orexin-producing neurons in the lateral hypothalamus send projections to the VTA, where they form connections with both dopamine (B1211576) and GABAergic neurons. mdpi.comnih.gov

Activation of orexin receptors, particularly the Orexin 1 Receptor (OX1R), in the VTA leads to an increase in the firing rate of dopamine neurons. nih.govnih.gov This, in turn, enhances dopamine release in the NAc. atlasofscience.org In fact, orexin is co-localized with dopamine in nerve fibers within the medial prefrontal cortex and the shell of the NAc, suggesting a direct interaction in these reward-related areas. mdpi.com Studies have shown that this compound can increase dopamine levels in both the VTA and the NAc. nih.gov The inhibition of OX1R with antagonists like SB-334867 has been shown to decrease dopamine release, and mice lacking orexin exhibit reduced dopamine levels. atlasofscience.org This highlights the essential role of orexin in maintaining baseline dopamine transmission. atlasofscience.orgnih.gov The paraventricular nucleus of the thalamus (PVT) also appears to be a critical site where orexin influences the mesolimbic dopamine system. vectorbiolabs.com

Regulation of Hedonic Tone and Reward-Seeking Behaviors in Animal Models

This compound is a significant modulator of hedonic tone, which refers to the general level of pleasure or satisfaction, and is deeply involved in reward-seeking behaviors. researchgate.netnih.gov While initially recognized for its role in regulating feeding, it is now understood that orexin's influence extends to the pursuit of various rewarding stimuli, including palatable food and drugs of abuse. researchgate.netnih.gov Dysregulation of orexin signaling is associated with conditions characterized by low hedonic tone, or anhedonia, such as depression and addiction. researchgate.netnih.gov

In animal models, the administration of this compound has been shown to potentiate hedonic behaviors. nih.gov For instance, it increases the motivation to work for palatable food rewards. nih.gov The role of orexin in reward-based feeding is thought to be predominantly mediated by the OX1R. usdbiology.com The blockade of orexin signaling can reduce the consumption of highly palatable, high-fat diets, suggesting that orexin is crucial for driving consumption beyond simple homeostatic need. nih.gov Orexin amplifies the motivation to obtain rewards, as evidenced by studies where an OX1R antagonist decreased the motivation for a remifentanil reward without affecting its consumption. nih.gov This indicates that orexin's primary role may be in enhancing the "wanting" or motivational aspect of reward rather than the "liking" or pleasurable experience itself. nih.gov

Table 1: Effects of this compound on Reward-Seeking Behaviors in Animal Models

| Animal Model | Brain Region Targeted | Effect of this compound Manipulation | Behavioral Outcome | Reference(s) |

| Rat | Nucleus Accumbens (NAc) | Administration of this compound | Increased motivation for drug and sucrose (B13894) rewards | nih.gov |

| Rat | Ventral Tegmental Area (VTA) | Orexin-1 Receptor (OX1R) signaling | Increased palatable food intake | semanticscholar.org |

| Rat | General | Blockade of orexin signaling | Attenuated reward-based feeding of a high-fat diet | nih.gov |

| Rat | General | Orexin signaling | Promotes progressive ratio responding for palatable foods | nih.gov |

| Rat | Ventral Pallidum | Administration of this compound | Elicits conditioned place preference | nih.gov |

Neurobiology of Addiction-Related Behaviors in Preclinical Models

The orexin system is a key player in the neurobiology of addiction. nih.govresearchgate.net It is involved in brain mechanisms that regulate motivation, particularly highly driven behavior, arousal, and stress, making it a critical target for understanding and potentially treating substance use disorders. nih.govresearchgate.net Drug abuse can lead to maladaptive changes in the orexin system, which may contribute to the development and maintenance of addiction. nih.gov

Preclinical studies using various animal models of addiction have consistently demonstrated the involvement of this compound in drug-seeking behaviors for a range of substances, including cocaine, opioids, alcohol, and nicotine. nih.govrug.nl Orexin neuropeptides facilitate drug-directed behavior, especially under conditions of high effort or motivational salience. nih.gov For example, this compound in the VTA enhances dopamine responses to cocaine and promotes cocaine self-administration. rug.nl An increase in the activity of the orexin system is often associated with drug addiction. nih.govresearchgate.net Post-mortem studies of human brains have revealed a significant increase in the number of orexin-producing neurons in individuals with heroin addiction compared to controls. nih.gov

Antagonism of orexin receptors, particularly OX1R, has shown promise in reducing addiction-related behaviors in preclinical models. nih.gov For instance, OX1R antagonists can decrease the intake of opioids like oxycodone, heroin, and fentanyl. nih.gov These antagonists have also been shown to be effective in reducing the reinstatement of drug-seeking behavior, a model for relapse. semanticscholar.org

Influence on Cognitive Functions and Attention

This compound plays a significant role in modulating various cognitive functions, with a particular impact on attention and learning and memory processes. researchgate.netnih.gov The widespread projections of orexin neurons to key brain regions involved in cognition, including the prefrontal cortex, hippocampus, and basal forebrain, provide the anatomical basis for this influence. mdpi.comnih.gov Alterations in orexin levels are linked to cognitive deficits observed in conditions like narcolepsy and age-related cognitive decline. researchgate.net

Modulation of Sustained Attention and Alertness

This compound is a potent promoter of arousal and alertness, which are fundamental for maintaining sustained attention. usdbiology.comnih.gov The orexin system regulates attention and arousal through its interactions with several ascending neuromodulatory systems, including dopamine neurons in the ventral midbrain and noradrenergic neurons in the locus coeruleus. nih.gov

A key mechanism through which this compound enhances attention is its modulation of the basal forebrain cholinergic system. nih.govnih.gov Orexin fibers and both orexin receptor subtypes are present in the cholinergic areas of the basal forebrain. nih.gov The application of orexin peptides in this region increases the activity of cholinergic neurons and subsequently enhances the release of acetylcholine (B1216132) in the cortex, a neurotransmitter crucial for attention. mdpi.comnih.gov Disruption of orexin signaling in the basal forebrain has been shown to impair the cholinergic response. nih.gov

Studies in animal models have demonstrated that this compound can enhance performance on tasks that demand high levels of attention, particularly in the presence of distractors. nih.gov This suggests that this compound's role is not simply a general increase in arousal but a more specific enhancement of attentional processing under challenging conditions. nih.gov For example, administration of Orexin B into the prefrontal cortex has been shown to improve accuracy under high attentional demand. nih.gov

Role in Learning and Memory Processes (e.g., Pavlovian Fear Conditioning, Spatial Memory)

This compound is also implicated in various forms of learning and memory. nih.govnih.gov It has been shown to enhance performance in both active and passive avoidance tasks. nih.gov The influence of orexin on learning and memory is mediated through its actions in brain regions such as the medial prefrontal cortex, the locus coeruleus, and the hippocampus. nih.gov

In the context of fear memory, a process often studied using Pavlovian fear conditioning paradigms, this compound has been shown to enhance fear memory consolidation, potentially by regulating the activity of the amygdala. nih.govnih.govyoutube.com Interestingly, research suggests that this compound may also play a role in the extinction of fear memories. One study found that higher plasma this compound levels before extinction learning were associated with a reduced return of fear in a recent, but not remote, fear memory test. nih.govnih.gov This suggests that this compound might enhance the consolidation and retention of recent fear extinction memories. nih.gov

Orexin also contributes to spatial memory processes. The hippocampus, a brain region critical for spatial learning and memory, is another target of the orexin system. nih.gov Studies have indicated that hippocampal orexins play a role in learning performance in tasks such as the Morris water maze, a classic test of spatial memory in rodents. nih.gov

Impact on Executive Control and Cognitive Flexibility

Executive control and cognitive flexibility are high-order cognitive processes, primarily governed by the prefrontal cortex (PFC), that are crucial for adapting behavior to changing environmental demands and achieving long-term goals. youtube.com Emerging evidence has firmly implicated the neuropeptide this compound in the modulation of these critical functions. Its role extends beyond merely promoting wakefulness, influencing the very neural circuits that underpin attention, working memory, and the ability to shift between tasks or mental sets.

This compound exerts its influence on executive functions through direct and indirect neuromodulatory actions. Orexin-producing neurons originating in the lateral hypothalamus project extensively to cortical and subcortical regions, with particularly dense innervation in the medial prefrontal cortex (mPFC), a hub for executive control. oup.comnih.gov Studies have shown that this compound has a direct excitatory effect on pyramidal neurons in the mPFC, which can enhance cognitive arousal and information processing. nih.govfrontiersin.org This excitatory action is mediated through the activation of both K+ channels and nonselective cation channels. nih.gov

Furthermore, this compound indirectly modulates executive functions by interacting with other key neurotransmitter systems. It stimulates cholinergic neurons in the basal forebrain, leading to increased acetylcholine release in the PFC, a process known to be vital for sustained attention. nih.govyoutube.comfrontiersin.org The orexin system also interfaces with dopaminergic and noradrenergic pathways, which are themselves critical for cognitive flexibility and executive control. nih.govresearchgate.net

Research using animal models has provided detailed insights into how orexin signaling affects specific components of executive function. Studies on orexin-deficient mice have revealed significant impairments in working memory and cognitive flexibility. For instance, in tasks like the delayed non-matching-to-place T-maze, mice lacking orexin demonstrated fewer correct choices, indicating deficits in spatial working memory. nih.gov

Cognitive flexibility is often assessed using the Attentional Set-Shifting Task (ASST), which requires animals to adapt their response strategy based on changing rules. Research in this area has uncovered a complex, sexually dimorphic role for orexin. nih.gov Studies found that orexin deficiency specifically impaired the intra-dimensional shift phase of the ASST in female mice, while it unexpectedly improved the first reversal learning phase in male mice. nih.govresearchgate.net This highlights that the impact of this compound on cognitive flexibility is not uniform and can be influenced by biological factors like sex. nih.gov

The table below summarizes key research findings from animal studies on the role of this compound in executive functions.

| Study Focus | Animal Model | Key Task/Measure | Key Finding | Citation(s) |

| Cognitive Flexibility | Orexin-deficient mice | Attentional Set-Shifting Task (ASST) | Orexin deficiency impaired the intra-dimensional shift in females but improved the first reversal learning phase in males. | nih.govresearchgate.net |

| Working Memory | Orexin knockout mice | Delayed Non-Matching-to-Place T-Maze | Orexin-deficient mice showed impaired spatial working memory compared to controls. | nih.gov |

| Circadian Disruption | Mice with simulated Chronic Jet Lag (CJL) | Working Memory & Cognitive Flexibility Tasks | CJL impaired cognitive flexibility and reduced orexin neuron activity; nasal this compound administration rescued these deficits. | researchgate.net |

| Hippocampal Memory | Orexin-deficient mice | Two-Way Active Avoidance (TWAA) | Mice showed impaired memory consolidation, which was reversed by both acute and chronic this compound treatment. | nih.gov |

| Attention | Rats | Sustained Attention Task | Systemic administration of an Orexin 1 receptor antagonist decreased performance, indicating a role for this receptor in attention. | nih.gov |

In humans, dysregulation of the orexin system has also been linked to cognitive deficits. A study on women with anorexia nervosa found that lower plasma concentrations of this compound were significantly associated with worse performance on tasks measuring cognitive flexibility (Wisconsin Card Sorting Test) and decision-making. uab.catnih.gov This suggests that adequate this compound levels are necessary for optimal executive functioning. nih.gov The relationship between orexin activity and cognitive performance may follow an inverted U-shaped curve, where both insufficient and excessive orexin signaling can be detrimental. nih.gov For example, while orexin is necessary for arousal, excessive orexin activity combined with stress has been shown to impair cognitive function. nih.gov

Pathophysiological Implications in Animal Models

Orexin (B13118510) A Deficiency and Narcolepsy-Cataplexy Syndromes in Animal Models

Narcolepsy-cataplexy is a sleep disorder strongly linked to the loss of orexin-producing neurons. Animal models that mimic this deficiency have been pivotal in understanding the underlying mechanisms of the disorder.

Genetically engineered animal models have been developed to study the consequences of orexin deficiency. Prepro-orexin knockout (KO) mice, which lack both orexin A and orexin B peptides, exhibit a phenotype remarkably similar to human narcolepsy-cataplexy, including excessive daytime sleepiness and sudden episodes of muscle weakness resembling cataplexy. nih.govpnas.orgunibo.it These mice show fragmented wakefulness and sleep, with frequent transitions between states. researchgate.net

Orexin neuron-ablated transgenic mice, such as the Orexin/ataxin-3 transgenic mouse and the Orexin-TTA;TetO DTA mouse, offer models where orexin neurons are selectively eliminated, often in a controllable manner. nih.govconductscience.com The Orexin/ataxin-3 model undergoes selective postnatal degeneration of orexinergic neurons and more accurately resembles human narcolepsy compared to the gene KO alone. conductscience.com The Orexin-TTA;TetO DTA model allows for the timed ablation of orexin neurons in adult mice, leading to sudden behavioral arrests (cataplexy) and severe sleep/wakefulness fragmentation as orexin neurons degenerate. conductscience.com The frequency of cataplexy increases as the number of ablated orexin neurons rises. conductscience.com

Studies in these models have unequivocally established the causal relationship between the absence of orexin peptides and the development of narcolepsy-cataplexy symptoms. pnas.org

Orexin neurons are highly active during wakefulness and show different activity patterns during NREM and REM sleep. pnas.orgelifesciences.org In orexin-deficient models, the stability of sleep-wake states is compromised. Orexin KO mice exhibit very short bouts of wake and NREM sleep. researchgate.net The reduction in wakefulness during the active period in orexin neuron-ablated mice is due to a significant decrease in the mean duration of wake bouts. oup.com

Optogenetic inhibition studies in mice have shown that orexin neuron activity during NREM sleep regulates NREM-REM sleep transitions, while activity during REM sleep regulates REM sleep structure and cataplexy. pnas.org Deficient orexin signaling during sleep contributes to the abnormal REM sleep architecture characteristic of narcolepsy, including frequent transitions to REM states. pnas.org A small subpopulation of orexin neurons is active during REM sleep and appears to suppress subsequent REM sleep and cataplexy. pnas.org Loss of the normal roles for orexin neurons during sleep, in addition to wakefulness, is involved in the REM sleep-related symptoms of narcolepsy. pnas.org

In orexin KO mice, REM bouts are slightly shorter during the light period, and episodes of cataplexy last approximately as long as REM sleep bouts. researchgate.net These mice also have a greater number of wake and sleep bouts. researchgate.net The fragmented sleep in these models may be caused by compensatory changes in other wake-promoting populations that improve wakefulness but disrupt sleep. oup.com

Role of this compound in Neurodegenerative Disease Models

Beyond narcolepsy, the orexin system has been implicated in the pathogenesis of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, with animal models providing evidence for its involvement.

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons. Studies in animal models of PD, such as those induced by MPTP or 6-hydroxydopamine (6-OHDA), suggest a neuroprotective effect of this compound on dopaminergic neurons. nih.govviamedica.plresearchgate.net

In MPTP mouse models, this compound treatment attenuated the loss of dopaminergic neurons and the decrease of tyrosine hydroxylase (TH) expression in the substantia nigra. nih.govnih.gov It also normalized striatal dopaminergic fibers and prevented the depletion of dopamine (B1211576) and its metabolites in the striatum. nih.govnih.gov this compound improved both motor and cognitive impairments induced by MPTP. nih.govnih.gov

The neuroprotective effects of this compound in PD models appear to be mediated, at least in part, via the orexin receptor 1 (OX1R). nih.govviamedica.plnih.gov this compound has been shown to increase the protein level of brain-derived neurotrophic factor (BDNF) in dopaminergic neurons of the substantia nigra in MPTP-treated mice. nih.govviamedica.plnih.gov This upregulation of BDNF is mainly concerned with PI3K and PKC signaling pathways via OX1R. nih.govnih.gov BDNF is known to promote neuroprotection and neuroregeneration and enhance the survival of dopaminergic neurons in PD animal models. viamedica.pl

This compound also interacts with the dopaminergic system by influencing the activity of brain regions involved in motor control, such as the globus pallidus, which receives orexinergic projections and expresses orexin receptors. physiology.org this compound has been shown to increase the firing rate of globus pallidus neurons in parkinsonian rats. physiology.org

The orexin system is also linked to the pathogenesis of Alzheimer's disease (AD), a neurodegenerative disease characterized by cognitive decline. Animal models of AD have provided conflicting results regarding the role of this compound, suggesting a complex involvement.

In some AD mouse models, such as APP/PS1 mice, exogenous administration of this compound has been shown to aggravate spatial memory impairment and increase amyloid β (Aβ) levels. nih.govusdbiology.com In 3xTg-AD mice, which exhibit both amyloid plaques and tau pathology, this compound aggravated memory impairments, exacerbated hippocampal long-term potentiation (LTP) depression, and increased Aβ and tau pathologies. nih.govusdbiology.com This aggravation of cognitive deficits and synaptic plasticity impairment by this compound in 3xTg-AD mice may occur by increasing Aβ production (via increased BACE1 expression) and decreasing Aβ clearance (via reduced NEP expression), potentially through disruption of circadian rhythm and the sleep-wake cycle. nih.govusdbiology.com

However, other studies in AD models suggest a more nuanced role or even potential benefits of targeting the orexin system. Selective loss of orexin neurons has been observed in a mouse model of cerebral amyloid angiopathy (CAA), the Tg-SwDI mouse model of AD, which was associated with abnormal sleep phenotypes. frontiersin.org In this model, reduced orexin immunoreactive neuron number and soma size were observed, while melanin-concentrating hormone (MCH) neurons remained unchanged. frontiersin.org This selective loss of orexin neurons could be linked to the observed increase in NREM sleep and shorter wake bouts in these mice. frontiersin.org

Furthermore, studies using orexin receptor antagonists in AD models have shown potential benefits. Selective blockade of the OX2R ameliorated cognitive dysfunction, improved LTP depression, and reduced Aβ pathology, tau phosphorylation, and neuroinflammation in 3xTg-AD mice. researchgate.netnih.gov This suggests that targeting the OX2R might be a potential therapeutic strategy for AD, at least partly by improving circadian rhythm disturbances and the sleep-wake cycle. researchgate.netnih.gov

These findings highlight the intricate and potentially context-dependent role of this compound in AD pathogenesis and cognitive function in animal models.

Contribution to Affective Disorders in Animal Models

The orexin system is also implicated in the regulation of mood and emotional behaviors, and animal models have been used to investigate its contribution to affective disorders such as anxiety and depression.